M0V1OL7Kgy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Pentadecenal . It is a long-chain unsaturated fatty aldehyde with the molecular formula C15H28O . This compound is notable for its presence in various natural sources and its applications in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Pentadecenal can be synthesized through biocatalytic methods involving the conversion of fatty acids using enzymes. One such method involves the use of recombinant enzymes from Crocosphaera subtropica and Vibrio harveyi, which are expressed in E. coli and applied in a coupled repetitive reaction . This method yields chain-shortened fatty aldehydes, including 8-Pentadecenal.
Industrial Production Methods: The industrial production of 8-Pentadecenal often involves the biotransformation of natural oils, such as sea buckthorn pulp oil, using enzymatic processes. This approach allows for the production of complex aldehyde mixtures, which are then purified to obtain 8-Pentadecenal .
Chemical Reactions Analysis
Types of Reactions: 8-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-Pentadecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 8-Pentadecenoic acid.
Reduction: 8-Pentadecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Pentadecenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: It serves as a signaling molecule in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its unique odor properties
Mechanism of Action
The mechanism of action of 8-Pentadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. Its unsaturated nature allows it to undergo addition reactions, which can modulate its biological activity .
Comparison with Similar Compounds
Pentadecanal: A saturated fatty aldehyde with similar structural properties but lacks the double bond present in 8-Pentadecenal.
Z-11-Pentadecenal: Another unsaturated fatty aldehyde with a different position of the double bond.
Uniqueness: 8-Pentadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This makes it particularly valuable in the flavor and fragrance industry, where its specific odor profile is highly sought after .
Properties
CAS No. |
65398-36-9 |
---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(Z)-pentadec-8-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8,15H,2-6,9-14H2,1H3/b8-7- |
InChI Key |
YYFIPDXEYXLZLB-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCC=O |
Canonical SMILES |
CCCCCCC=CCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.